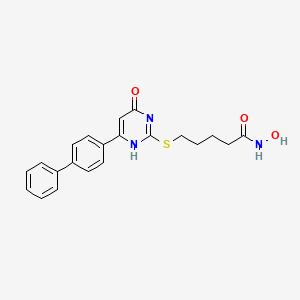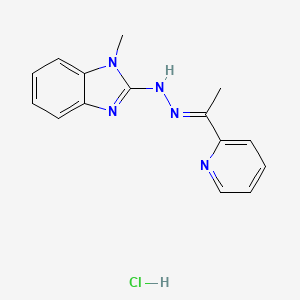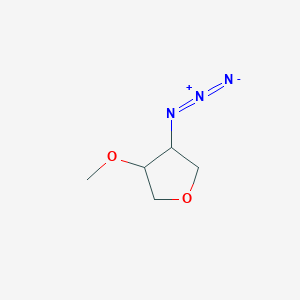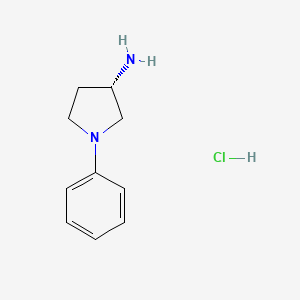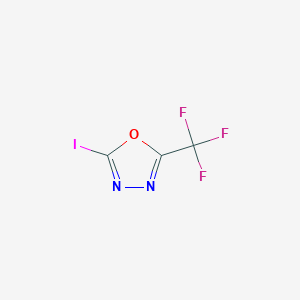![molecular formula C9H13NO2 B8036117 1-Azaspiro[4.5]decane-2,4-dione](/img/structure/B8036117.png)
1-Azaspiro[4.5]decane-2,4-dione
Descripción general
Descripción
1-Azaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties : A range of N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione demonstrated promising anticonvulsant properties. These compounds were tested using maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, with some exhibiting significant seizure-preventing effects in animal models (Kamiński, Obniska, & Dybała, 2008).
Impact of Aromatic Substitution : Research on N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives indicated that aromatic substitution impacts their anticonvulsant activity. These derivatives showed varied levels of effectiveness in seizure prevention, with some also exhibiting neurotoxicity at certain doses (Obniska, Kamiński, & Tatarczyńska, 2006).
SAR Analysis of Substituted Derivatives : A study synthesized and tested various substituted pyrrolidine-2,5-diones and piperidine-2,6-diones for anticonvulsant activity. The analysis revealed a close connection between the structure of the imide fragment and anticonvulsant activity, identifying hexahydro-1H-isoindole-1,3(2H)-dione as a favorable core structure (Kamiński, Wiklik, & Obniska, 2014).
Synthesis and Physicochemical Properties : The synthesis and evaluation of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were studied. These compounds were assessed for their anticonvulsant activity, with some showing significant potential (Obniska et al., 2005).
Correlation with Lipophilicity : A correlation was observed between the lipophilicity of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione and their anticonvulsant efficacy. Higher lipophilicity was associated with stronger anticonvulsant properties (Kamiński, Obniska, Zagórska, & Maciąg, 2006).
Spiro Lactam-Lactones Structural Analysis : Research on 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione and similar compounds focused on the conformation of lactone and lactam rings, highlighting their structural characteristics (Zukerman-Schpector, Biaggio, Rufino, & Caracelli, 1999).
Propiedades
IUPAC Name |
1-azaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-6-8(12)10-9(7)4-2-1-3-5-9/h1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFJCRFKOBXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



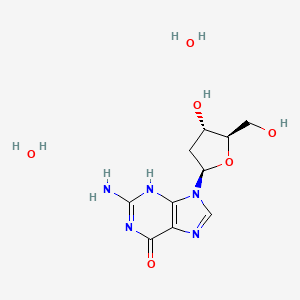
![1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8036035.png)


![(9Z)-N-[(3-Methoxyphenyl)methyl]-9-octadecenamide](/img/structure/B8036060.png)
